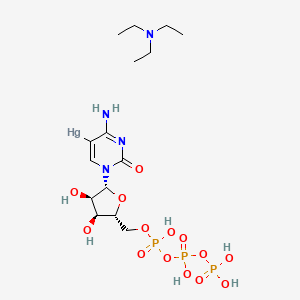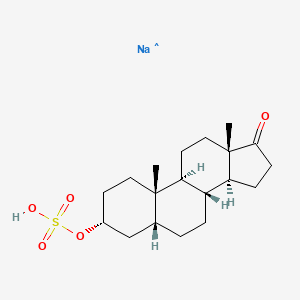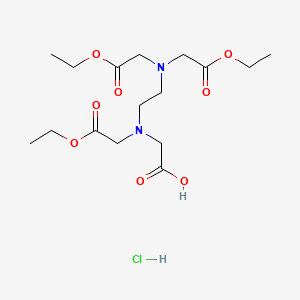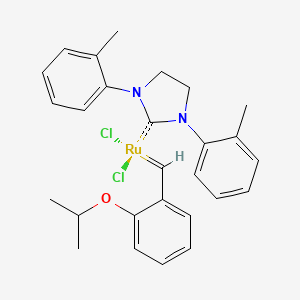
Stewart-Grubbs-Katalysator
Übersicht
Beschreibung
Stewart-Grubbs catalysts are a series of transition metal carbene complexes used as catalysts for olefin metathesis . They are named after Robert H. Grubbs, the chemist who supervised their synthesis . Several generations of the catalyst have been developed . Grubbs catalysts tolerate many functional groups in the alkene substrates, are air-tolerant, and are compatible with a wide range of solvents .
Synthesis Analysis
The first well-defined ruthenium catalyst was reported in 1992 . It was prepared from RuCl2(PPh3)4 and diphenylcyclopropene . This initial ruthenium catalyst was followed in 1995 by what is now known as the first-generation Grubbs catalyst . It is synthesized from RuCl2(PPh3)3, phenyldiazomethane, and tricyclohexylphosphine in a one-pot synthesis .
Molecular Structure Analysis
The molecular formula of the Stewart-Grubbs catalyst is C27H30Cl2N2ORu . The molecular weight is 570.52 . The percent composition is C 56.84%, H 5.30%, 12.43%, N 4.91%, O 2.80%, Ru 17.72% .
Chemical Reactions Analysis
Grubbs Catalyst® M204 can be used as a catalyst for ring-closing metathesis (RCM), cross-metathesis, and ring-opening metathesis polymerization (ROMP) . It is also used to synthesize trisubstituted olefins with excellent functional group tolerance and selectivity via cross-metathesis and ring closing metathesis reactions .
Physical And Chemical Properties Analysis
Grubbs catalysts are purple solids . They have a melting point of 153 °C (307 °F; 426 K) (decomposition) .
Wirkmechanismus
Target of Action
The Stewart-Grubbs catalyst, also known as the Grubbs catalyst, is a transition metal carbene complex used as a catalyst for olefin metathesis . Its primary targets are carbon-carbon double bonds (alkenes). When it interacts with these double bonds, it facilitates the exchange of substituents between different olefins, a process known as transalkylidenation .
Mode of Action
The mechanism of olefin metathesis catalyzed by the Stewart-Grubbs catalyst involves several steps:
- The catalyst coordinates with an alkene and a metal carbene to form a π-complex. The π-complex undergoes migratory insertion, leading to the formation of a metallacyclobutane intermediate. The metallacyclobutane ring opens, resulting in a new π-complex containing exchanged alkylidene groups. Finally, dissociation of this complex yields the desired metathesis product .
Biochemical Pathways
The Stewart-Grubbs catalyst impacts various organic reactions, including:
- Exchanges substituents between different olefins. Forms cyclic compounds by closing a ring through metathesis. Generates polymers from cyclic olefins. Polymerizes acyclic dienes .
Pharmacokinetics
The Stewart-Grubbs catalyst is a ruthenium-based complex. Its pharmacokinetic properties include:
- It is typically administered as a solid (purple) and may decompose at around 153°C. The compound’s distribution depends on the specific reaction conditions and substrate. The catalyst undergoes transformations during the metathesis process. The fate of the catalyst after use depends on the reaction context .
Vorteile Und Einschränkungen Für Laborexperimente
The Stewart-Grubbs catalyst has several advantages for laboratory experiments. It is a highly active and selective catalyst, which makes it ideal for a variety of reactions. It is also relatively easy to prepare and is not toxic or corrosive. In addition, the catalyst is relatively stable and can be stored for extended periods of time.
The main limitation of the Stewart-Grubbs catalyst is that it is not suitable for all reactions. It is not suitable for reactions that require high temperatures or high pressures, and it is not suitable for reactions that require the use of strong acids or bases. In addition, the catalyst is not suitable for reactions that require the use of hazardous materials.
Zukünftige Richtungen
The Stewart-Grubbs catalyst has been widely used in organic synthesis, polymer synthesis, and in industrial processes. However, there are still many potential applications and areas of research that have not been explored.
Some potential future directions for the Stewart-Grubbs catalyst include the development of more efficient and selective catalysts, the development of catalysts for a wider range of reactions, the development of catalysts for reactions that require high temperatures or high pressures, and the development of catalysts for reactions that require the use of hazardous materials.
In addition, there is potential for the development of catalysts that can be used in the synthesis of a wider range of compounds, including drugs, polymers, and materials. There is also potential for the development of catalysts that can be used in the synthesis of a wider range of compounds, including drugs, polymers, and materials. Finally, there is potential for the development of catalysts that can be used in the synthesis of a wider range of compounds, including drugs, polymers, and materials.
Wissenschaftliche Forschungsanwendungen
Z-selektive Olefinmetathese
Der Stewart-Grubbs-Katalysator wurde zur Erzielung einer Z-selektiven Olefinmetathese eingesetzt. Diese Anwendung ist besonders bedeutsam, da sie die ausschließliche Bildung von Z-Isomeren von Olefinen ermöglicht, die oft schwieriger zu synthetisieren sind . Die Fähigkeit des Katalysators, mit Photokatalyse zu verschmelzen, hat den Umfang der Olefinmetathese erweitert und die Synthese komplexer Moleküle mit hoher Stereoselektivität ermöglicht .
Synthese von therapeutischen Molekülen
In der pharmazeutischen Forschung erleichtert der this compound die Synthese von therapeutischen Molekülen. Seine hohe Toleranz gegenüber verschiedenen funktionellen Gruppen macht ihn zur idealen Wahl für die Konstruktion komplexer Arzneimittelmoleküle mit präzisen Konfigurationen, was für ihre biologische Aktivität entscheidend ist .
Entwicklung fortschrittlicher Materialien
Der Katalysator spielt auch eine wichtige Rolle bei der Entwicklung fortschrittlicher Materialien. Seine Anwendung in Polymerisationsreaktionen ermöglicht die Herstellung von Polymeren mit einzigartigen Eigenschaften, die in verschiedenen Industrien eingesetzt werden können, von der Automobilindustrie bis zur Luft- und Raumfahrt .
Anwendungen in der grünen Chemie
Der this compound trägt zur grünen Chemie bei, indem er Reaktionen fördert, die umweltfreundlicher sind. Er arbeitet unter milden Bedingungen und kann in wässrigen Lösungen eingesetzt werden, wodurch der Bedarf an schädlichen Lösungsmitteln und energieintensiven Prozessen reduziert wird .
Synthese von Agrarchemikalien
Im Agrarsektor unterstützt der Katalysator die Synthese von Agrochemikalien. Die Präzision, die der Katalysator bietet, gewährleistet die Produktion wirksamer und sicherer Pestizide und Herbizide, die für den Pflanzenschutz unerlässlich sind .
Aroma- und Duftstoffindustrie
Die Feinchemiesynthese, einschließlich Aromen und Düften, profitiert vom this compound. Er hilft beim Aufbau der Kohlenstoff-Kohlenstoff-Doppelbindungen, die für die komplexen Moleküle notwendig sind, aus denen verschiedene Düfte und Geschmäcker bestehen .
Forschung in der Nanotechnologie
Die Nanotechnologieforschung nutzt den this compound für die Herstellung von Nanomaterialien. Die Fähigkeit des Katalysators, spezifische molekulare Strukturen zu bilden, ist entscheidend für die Synthese von Nanopartikeln und Nanoverbundwerkstoffen mit gewünschten Eigenschaften .
Erdölraffination
Schließlich findet der this compound Anwendung in der Erdölraffination. Er wird zur Steigerung der Effizienz von Prozessen wie der Metathese von Olefinen eingesetzt, die bei der Produktion verschiedener Petrochemikalien eine Schlüsselrolle spielen .
Biochemische Analyse
Biochemical Properties
The Stewart-Grubbs catalyst plays a significant role in biochemical reactions. It is extensively used to synthesize a variety of catalysts, including chemotherapeutic agents, polymers, biopolymers, and agrochemicals . The Stewart-Grubbs catalyst interacts with various enzymes, proteins, and other biomolecules, facilitating different organic reactions such as alkylation, arylation, isomerization, and olefin metathesis .
Cellular Effects
It is known that the catalyst is used in the synthesis of biologically active compounds, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This is the exchange of carbon atoms between a pair of double bonds, catalyzed by the metal-carbene complex of the well-defined Grubbs catalyst . The mechanism involves the formation of a π-complex, followed by migratory insertion to give a metallacyclobutane intermediate .
Temporal Effects in Laboratory Settings
The catalyst is known for its broad range of functional group tolerance, air and moisture stability, making it a robust tool in laboratory settings .
Metabolic Pathways
The Stewart-Grubbs catalyst is involved in various metabolic pathways through its role in the synthesis of a variety of catalysts, including chemotherapeutic agents, polymers, biopolymers, and agrochemicals
Eigenschaften
IUPAC Name |
[1,3-bis(2-methylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.C10H12O.2ClH.Ru/c1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;1-8(2)11-10-7-5-4-6-9(10)3;;;/h3-10H,11-12H2,1-2H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJCARGGZRTYFH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2N2ORu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746225 | |
| Record name | [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927429-61-6 | |
| Record name | [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1511358.png)
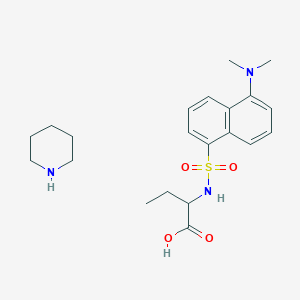


![Mannitol,d-,[1-3H(N)]](/img/structure/B1511388.png)

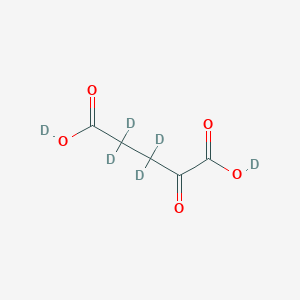
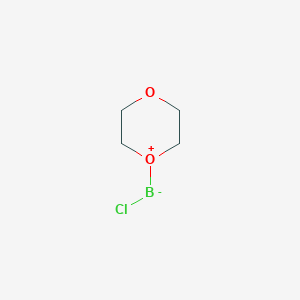

![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)
